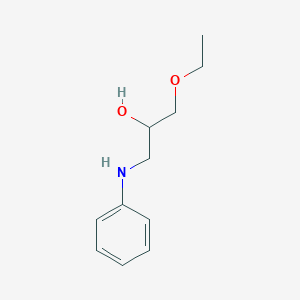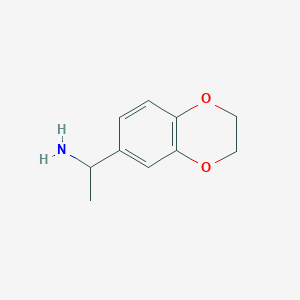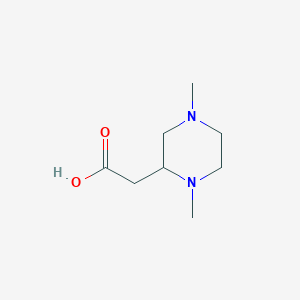![molecular formula C16H24N2O2S B1306316 {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine CAS No. 345990-93-4](/img/structure/B1306316.png)
{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" is a chemically synthesized molecule that appears to be related to the field of organic chemistry, focusing on the synthesis of bicyclic structures with potential biological activity. The molecule contains a sulfonyl group attached to a phenyl ring, which is further connected to an azabicyclo[3.2.1]octane structure with trimethyl substituents.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, starting from simpler silicon-containing precursors, as seen in the synthesis of 4-silacyclohexanones and their subsequent conversion to (4-silacyclohexan-1-yl)amines through reductive amination . Although the exact synthesis of "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of reductive amination techniques described in the synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds. The molecular structure of "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" would likely be analyzed using similar techniques to ensure the correct stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from the synthesis of 4-(trifluoromethyl)pyrrolidines, which involves 1,3-dipolar cycloaddition reactions . The presence of a sulfonyl group in "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" suggests that it could participate in similar reactions, potentially acting as an electrophile in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal behavior and polymorphism, have been studied using techniques like DSC, TGA, and PXRD . These studies provide insights into the stability and phase transitions of the compounds, which are important for understanding their behavior under different conditions. The salts of 1,4-diazabicyclo[2.2.2]octane and bis(trifluoromethylsulfonyl)amine exhibit reversible phase transitions and polymorphism, indicating that "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" could also display similar properties .
Aplicaciones Científicas De Investigación
Imaging Agents for Dopamine Transporter
One study focused on the evaluation of technetium-labeled tropanes with alkyl substituents on the phenyl ring as potential imaging agents for the central nervous dopamine transporter (DAT). These compounds, including "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine," were prepared and assessed for their ability to specifically bind to DAT, indicating their potential use in imaging studies related to neurodegenerative diseases and psychiatric disorders. The study found that minor modifications to the phenyl ring significantly affected the compounds' biological behavior and affinity for DAT, highlighting the importance of structural optimization for imaging agent development (Vanbilloen et al., 2006).
Serotonin Receptor Antagonists
Another research area involves the development of arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines as serotonin receptor antagonists. These compounds, structurally related to "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine," were designed to target the 5-HT7 receptor. The study identified potent 5-HT7R antagonists with promising antidepressant and anxiolytic properties in animal models, suggesting potential therapeutic applications for CNS disorders (Canale et al., 2016).
Muscarinic Receptor Ligands
Research on muscarinic receptor ligands has led to the synthesis and evaluation of compounds like 1-azabicyclo[2.2.2]oct-3-yl alpha-fluoroalkyl-alpha-hydroxy-alpha-phenylacetates. These compounds were investigated for their potential to serve as ligands for studying muscarinic receptor density using positron emission tomography (PET). The study demonstrated the importance of high binding affinities for muscarinic receptor subtypes and the potential of such compounds to contribute to our understanding of muscarinic cholinergic receptor function in various neurological conditions (Luo et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKKFYFTGRHWSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)
![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)
![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)
![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)
![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)
![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)
